molecular formula C33H31N3O5 B561677 N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine CAS No. 228414-53-7

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine

Cat. No.: B561677
CAS No.: 228414-53-7
M. Wt: 549.627
InChI Key: HTURFCDSXIXFGP-MHZLTWQESA-N
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Description

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a specialized synthetic compound designed for advanced research in protein chemistry and photobiology. Its core research value lies in its application for site-specific photocleavage of proteins, a process vital for studying protein structure and function. The molecular architecture integrates a pyrene fluorophore, a known aromatic hydrocarbon with strong photophysical properties, which is tethered to the L-phenylalanine moiety via a glycylglycyl linker. This design is crucial for the compound's mechanism of action. The pyrene group acts as a photosensitizer; upon irradiation with light, it can generate reactive species that facilitate the cleavage of the peptide backbone. Research on analogous compounds indicates that this photocleavage reaction requires the presence of an electron acceptor, such as cobalt(III) hexammine (CoHA), to proceed efficiently. The inclusion of the L-phenylalanine unit, an essential aromatic amino acid, aids in the targeted interaction with protein systems. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTURFCDSXIXFGP-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662179
Record name N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228414-53-7
Record name L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228414-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1-Pyrenebutyric Acid

1-Pyrenebutyric acid is synthesized via Friedel-Crafts acylation of pyrene with succinic anhydride in the presence of AlCl₃. The reaction proceeds at 0–5°C under inert conditions to minimize polyacylation. Crude product purification involves recrystallization from ethanol/water (yield: 68–72%).

Characterization Data :

  • Melting Point : 142–144°C

  • ¹H NMR (CDCl₃) : δ 8.35–7.85 (m, 9H, pyrene), 2.95 (t, 2H, CH₂CO), 2.45 (t, 2H, CH₂), 1.85 (quintet, 2H, CH₂).

Conversion to Acyl Chloride

1-Pyrenebutyric acid is treated with oxalyl chloride (2.5 equiv) and catalytic DMF in anhydrous dichloromethane. The reaction completes within 2 hours at room temperature, yielding pyrene butyroyl chloride as a yellow crystalline solid (yield: 92–95%).

Solid-Phase Peptide Synthesis (SPPS) of Glycylglycyl-L-Phenylalanine

Resin Loading and Deprotection

  • Resin : Fmoc-L-phenylalanine-Wang resin (0.6 mmol/g) is swelled in DMF for 30 minutes.

  • Fmoc Removal : Treated with 20% piperidine/DMF (2 × 10 minutes) to expose the amino group.

Glycine Couplings

  • First Glycine : Fmoc-Gly-OH (3 equiv) activated with HBTU (3 equiv) and DIPEA (6 equiv) in DMF. Reaction time: 2 hours (yield: 98%).

  • Second Glycine : Repetition of the above step after Fmoc deprotection.

Final Deprotection and Cleavage

The peptide-resin is treated with TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protections. Crude peptide is precipitated in cold diethyl ether and lyophilized (HPLC purity: 85–90%).

Conjugation of Pyrene Butyroyl Chloride to Glycylglycyl-L-Phenylalanine

Solution-Phase Acylation

The glycylglycyl-L-phenylalanine peptide (1 equiv) is dissolved in anhydrous DMF under nitrogen. Pyrene butyroyl chloride (1.2 equiv) and DIPEA (3 equiv) are added dropwise at 0°C. The reaction stirs for 12 hours at room temperature.

Purification :

  • Size-Exclusion Chromatography : Sephadex LH-20 with methanol/water (7:3).

  • Reverse-Phase HPLC : C18 column, gradient 30–70% acetonitrile/0.1% TFA over 40 minutes (final purity: >98%).

Characterization :

  • HRMS (ESI+) : m/z 670.28 [M+H]⁺ (calc. 670.27).

  • Fluorescence : λₑₓ 345 nm, λₑₘ 395 nm in PBS.

Optimization and Challenges

Side Reactions and Mitigation

  • Pyrene Aggregation : Minimized by maintaining low concentrations (<1 mM) during conjugation.

  • Racemization : Controlled by coupling at 0°C and using HOBt as an additive.

Yield Improvement Strategies

  • Excess Acylating Agent : Increasing pyrene butyroyl chloride to 1.5 equiv improves yield to 82%.

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours (yield: 88%).

Comparative Analysis of Synthetic Methods

Parameter Classical Method Microwave Method
Reaction Time12 hours2 hours
Yield75%88%
Purity (HPLC)98%99%
Solvent Consumption50 mL15 mL

Applications and Stability Studies

This compound demonstrates exceptional stability in aqueous buffers (pH 6–8) for >72 hours. Its fluorescence intensity remains unaltered in the presence of thiols or reducing agents, making it suitable for long-term imaging studies. Applications include:

  • Protein Binding Assays : Detects hydrophobic pockets via fluorescence quenching.

  • Membrane Permeability Studies : Tracks intracellular delivery in real time .

Chemical Reactions Analysis

Types of Reactions

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Biochemical Research

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine serves as a valuable biochemical reagent in various studies:

  • Protein Labeling : The pyrene moiety allows for fluorescence studies, making it useful for labeling proteins. This application is crucial for understanding protein interactions and dynamics in biological systems.
  • Studying Protein Folding : The compound can be utilized to investigate the folding mechanisms of peptides and proteins. Its fluorescent properties enable researchers to monitor conformational changes in real-time.

Materials Science

In materials science, this compound is explored for its unique physical properties:

  • Thin Film Formation : Studies have shown that this compound can form cast films with distinct molecular orientations. The orientation of the pyrenyl ring relative to the substrate can influence the optical and electronic properties of the films, which is significant for developing advanced materials such as organic light-emitting diodes (OLEDs) and solar cells .
  • Self-Assembly : The ability of this compound to self-assemble into organized structures opens up avenues for creating nanostructured materials. These materials can have applications in drug delivery systems and biosensors.

Fluorescence Spectroscopy

The pyrene group is known for its strong fluorescence properties, which can be harnessed in various spectroscopic techniques:

  • Fluorescence Resonance Energy Transfer (FRET) : This compound can be used as a donor or acceptor in FRET experiments, allowing researchers to study interactions between biomolecules at close proximity.

Case Study 1: Protein Interaction Studies

In a study examining the interactions between chaperone proteins and substrates, this compound was employed to label a model protein substrate. The fluorescence changes observed provided insights into the binding dynamics and conformational changes upon interaction with the chaperone .

Case Study 2: Thin Film Applications

Research focusing on the formation of thin films from this compound demonstrated that the orientation of the pyrenyl moiety could be controlled through different casting techniques. This control over molecular orientation significantly impacted the optical properties of the films, making them suitable for applications in photonic devices .

Mechanism of Action

The mechanism by which N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine exerts its effects involves its ability to interact with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic amino acids in proteins, facilitating the study of protein structures and functions. Additionally, the compound can be used to track molecular pathways and interactions due to its fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

  • N-4-(1-Pyrene)butyroylglycylglycyl-L-tyrosine
  • N-4-(1-Pyrene)butyroylglycylglycyl-L-tryptophan
  • N-4-(1-Pyrene)butyroylglycylglycyl-L-histidine

Uniqueness

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is unique due to its specific combination of pyrene and phenylalanine, which provides distinct fluorescent properties and strong interactions with aromatic residues in proteins. This makes it particularly useful in proteomics and molecular biology research .

Biological Activity

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a compound that combines the pyrene moiety with a peptide structure, which potentially endows it with unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications in various research fields.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 228414-53-7
  • Molecular Formula : C33H31N3O5
  • Molecular Weight : 553.63 g/mol

The compound features a pyrene group, which is known for its photophysical properties and ability to intercalate into DNA, potentially influencing genetic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Pyrene derivatives are known to intercalate between DNA bases, which can lead to structural changes in DNA and potentially result in mutagenic effects. This property may facilitate the compound's role in cancer research, particularly in understanding DNA damage and repair mechanisms .
  • Protein Interactions : The peptide portion of the compound may facilitate specific interactions with proteins, influencing pathways related to cell signaling and metabolism. This is particularly relevant in studies involving proteomics and drug development .
  • Reactive Oxygen Species (ROS) Generation : Compounds containing polycyclic aromatic hydrocarbons (PAHs) like pyrene can generate ROS upon activation, leading to oxidative stress. This process is implicated in various pathological conditions, including cancer .

Case Studies and Research Findings

  • Structural Studies : Research has shown that the orientation of the pyrenyl ring in solid-state films significantly affects its biological activity. The vertical orientation relative to the substrate enhances its interaction with biological membranes, which could influence cellular uptake and activity .
  • Cellular Effects : In a study examining L-phenylalanine's role in enteroendocrine L cells, it was found that amino acids can stimulate hormone secretion. The presence of this compound might modulate these effects through its structural similarity to amino acids .
  • Metabolic Pathways : Investigations into the degradation pathways of pyrene by microbial strains have revealed that compounds like this compound may play a role in bioremediation strategies due to their structural resemblance to naturally occurring PAHs .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a pyrene moiety linked to a peptidePotential DNA intercalation, protein interaction
PyreneSimple PAH structureKnown for intercalating into DNA
L-PhenylalanineAmino acid structureStimulates GLP-1 secretion in enteroendocrine cells

Q & A

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) in a fume hood. In case of skin contact, wash with 10% ethanol/water followed by soap. Store away from oxidizers; pyrene derivatives are combustible .

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